Diethyl 2-mercaptosuccinate
Overview
Description
Diethyl 2-mercaptosuccinate, also known as diethylmercaptosuccinic acid, diethylthiomalate, and thioacetic acid diethyl ester, is a chemical compound that holds immense potential in scientific research. It belongs to the class of mercapto carboxylic acids . Its applications range from catalysis to the synthesis of organic molecules, making it a valuable tool for researchers seeking innovative solutions.
Synthesis Analysis
Diethyl 2-mercaptosuccinate can be synthesized by several methods, including the reaction of diethylmalonic ester with hydrogen sulfide gas . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .
Molecular Structure Analysis
The molecular formula of Diethyl 2-mercaptosuccinate is C8H14O4S . It has an average mass of 238.324 Da and a monoisotopic mass of 238.033356 Da .
Chemical Reactions Analysis
In the biodegradation of malathion by a psychrotolerant bacteria Ochrobactrum sp. M1D, diethyl 2-mercaptosuccinate was detected and identified as one of the major pathway metabolites . Based on the GCMS profile, three probable degradation pathways were interpreted .
Physical And Chemical Properties Analysis
Diethyl 2-mercaptosuccinate is a colorless to pale-yellow liquid with a pungent odor. It has a molecular weight of 206.26 g/mol . It is stable in slightly acidic as well as in alkaline solutions .
Scientific Research Applications
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- MS is used in nanotechnology, particularly in the creation of quantum dots (nanocrystals) and self-assembled monolayers in combination with gold or silver .
- The thiol group of MS acts as a capping ligand for nanocrystals, providing stability in slightly acidic as well as in alkaline solutions .
- The outcomes of these applications include the production of stable nanocrystals and monolayers, which have potential uses in various fields, including electronics and medicine .
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Medical and Pharmaceutical Applications
- MS has medical and pharmaceutical applications, including bioimaging, as a nanocarrier, and in relation to the antimicrobial activity of MS-silver and MS-gold nanoparticles .
- The methods of application vary depending on the specific use. For example, in bioimaging, MS can be used to create contrast agents .
- The outcomes of these applications can include improved imaging techniques and potential new treatments for various diseases .
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Biological and Chemical Applications
- MS can serve as an inhibitor for glutathione peroxidase, or the toxicity of substances can be increased due to the presence of MS in the respective cells or tissues .
- The methods of application would involve introducing MS into a biological system and observing the effects .
- The outcomes could include a better understanding of biological processes and potential new avenues for research .
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- In the preparation of colloidal cadmium sulfide (CdS) quantum dots, MS is applied as a coating agent for the introduction of carboxylic acid groups .
- This is important for the successive assembly onto bare titanium dioxide (TiO2) mesoporous films .
- The outcomes of these applications include the production of stable quantum dots, which have potential uses in various fields, including electronics and medicine .
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Bioremediation: Malathion Degradation
- MS is a major pathway metabolite in the biodegradation of malathion, an organophosphorus pesticide .
- The bacterium Ochrobactrum sp. M1D can utilize malathion as the sole source of carbon and energy, producing MS among other metabolites .
- This application could be used for bioremediation of malathion-contaminated soil, particularly in cold climatic regions .
properties
IUPAC Name |
diethyl 2-sulfanylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFSKITMRWDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858803 | |
Record name | 2-Mercaptosuccinic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-mercaptosuccinate | |
CAS RN |
23060-14-2 | |
Record name | Butanedioic acid, mercapto-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023060142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptosuccinic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethyl 2-sulfanylbutanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl mercaptosuccinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8WG8PVA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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